1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a trifluoromethyl group attached to an ethanamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts and Reagents: A base, such as potassium carbonate (K2CO3), is added to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The deprotonated amine attacks the bromine-substituted carbon on the pyridine ring, resulting in the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drug candidates targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can be compared with other halogenated pyridines and trifluoromethylated amines:
Similar Compounds: Examples include 1-(5-Bromopyridin-2-yl)piperidin-3-ol and 2-(Pyridin-2-yl)pyrimidine derivatives.
Uniqueness: The presence of both bromine and trifluoromethyl groups in the same molecule imparts unique reactivity and properties, making it distinct from other similar compounds.
Properties
CAS No. |
886371-21-7 |
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Molecular Formula |
C7H6BrF3N2 |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2 |
InChI Key |
GMMQHKBDGCGMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
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